
Src Kinase Inhibitor I
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de Src I1 implique la réaction de la 6,7-diméthoxyquinazoline avec la 4-phénoxyaniline dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la réaction .
Méthodes de production industrielle : La production industrielle de Src I1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir une pureté ≥99 % .
Analyse Des Réactions Chimiques
Types de réactions : Src I1 subit principalement des réactions d'inhibition compétitive avec les sites de liaison à l'ATP et aux peptides des kinases. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions normales .
Réactifs et conditions courants : Les principaux réactifs utilisés dans la synthèse de Src I1 comprennent la 6,7-diméthoxyquinazoline et la 4-phénoxyaniline. Les conditions réactionnelles impliquent souvent l'utilisation de DMSO comme solvant et peuvent nécessiter un chauffage pour faciliter la réaction .
Principaux produits : Le principal produit de la réaction est Src I1 lui-même, qui est ensuite purifié pour atteindre des niveaux de pureté élevés pour les applications de recherche .
4. Applications de la recherche scientifique
Src I1 est largement utilisé dans la recherche scientifique en raison de ses puissants effets inhibiteurs sur les kinases de la famille Src. Certaines de ses applications comprennent :
5. Mécanisme d'action
Src I1 exerce ses effets en inhibant de manière compétitive les sites de liaison à l'ATP et aux peptides des kinases de la famille Src. Cette inhibition empêche la phosphorylation des cibles en aval, perturbant ainsi les voies de signalisation impliquées dans la croissance cellulaire, la différenciation et la survie . Les principales cibles moléculaires de Src I1 comprennent les kinases Src et Lck, avec des valeurs de CI50 de 44 nM et 88 nM, respectivement .
Applications De Recherche Scientifique
Src I1 is widely used in scientific research due to its potent inhibitory effects on Src family kinases. Some of its applications include:
Mécanisme D'action
Src I1 exerts its effects by competitively inhibiting the ATP and peptide-binding sites of Src family kinases. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways involved in cell growth, differentiation, and survival . The primary molecular targets of Src I1 include Src and Lck kinases, with IC50 values of 44 nM and 88 nM, respectively .
Comparaison Avec Des Composés Similaires
Src I1 est unique dans son inhibition double site des kinases de la famille Src. Des composés similaires comprennent :
Src I1 se distingue par sa forte sélectivité et sa puissance dans l'inhibition des kinases de la famille Src, ce qui en fait un outil précieux dans la recherche sur les kinases .
Activité Biologique
Src kinase inhibitors, particularly Src Kinase Inhibitor I (SKI), have garnered significant attention in the field of cancer research due to their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and clinical implications based on diverse sources.
Overview of Src Kinase
Src kinases are a family of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Src kinase activity is implicated in numerous cancers, making it a target for therapeutic intervention. This compound is designed to selectively inhibit these kinases, thus interfering with cancer cell signaling pathways.
This compound operates primarily by binding to the ATP-binding site of Src kinases, preventing their activation and subsequent downstream signaling. The compound exhibits dual-site inhibition, affecting both ATP and peptide binding sites. This mechanism is critical for its effectiveness in reducing cellular proliferation and inducing apoptosis in cancer cells.
Selectivity Profile
The selectivity of this compound is notable. For instance, it has been reported to have IC50 values of 44 nM for Src and 88 nM for Lck, demonstrating strong potency against specific Src family members while sparing others, which is essential for minimizing off-target effects .
Case Studies and Experimental Data
- In Vitro Studies : A study demonstrated that this compound effectively inhibited T cell receptor-induced activation in T cells, showcasing its potential in modulating immune responses. The inhibitor was found to preferentially affect Lck and FynT kinases over ZAP-70, thus influencing T cell proliferation .
- Animal Models : In diabetic rat models treated with a pan-Src kinase inhibitor (KF-1607), significant improvements in kidney function were observed alongside reductions in inflammation and oxidative stress markers. This suggests that Src inhibition may provide protective effects against diabetic kidney disease .
- Clinical Trials : Clinical evaluations have shown that compounds like bosutinib (a Src/Abl inhibitor) demonstrate efficacy in advanced solid tumors, indicating the potential of Src inhibitors in clinical oncology .
Comparative Data Table
Compound Name | Targeted Kinases | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | Src, Lck | 44 (Src), 88 (Lck) | High |
KF-1607 | Blk, c-Src, Fyn, Hck, Lck, Lyn | 17.3 (Blk), 0.788 (c-Src), 1.31 (Fyn) | Pan-Src Selective |
Bosutinib | Src/Abl | Varies by cancer type | Moderate |
Implications for Cancer Therapy
The biological activity of this compound suggests its utility in treating various malignancies characterized by aberrant Src signaling. By inhibiting this pathway, SKI may help to:
- Reduce Tumor Growth : By disrupting critical signaling pathways involved in cell proliferation.
- Modulate Immune Responses : Enhancing T cell activity against tumors by inhibiting negative regulatory pathways.
- Protect Against Organ Damage : As evidenced by studies showing improved kidney function in diabetic models.
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVGXGXHPOEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363056 | |
Record name | Src Kinase Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179248-59-0 | |
Record name | Src Kinase Inhibitor I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179248-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.